molecular formula C18H15N3O2S B2436709 N-(4-phenyldiazenylphenyl)benzenesulfonamide CAS No. 102840-99-3

N-(4-phenyldiazenylphenyl)benzenesulfonamide

Cat. No.: B2436709
CAS No.: 102840-99-3
M. Wt: 337.4
InChI Key: JGHSIHWEEQODNJ-FMQUCBEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It was first synthesized by the German chemist August Kekulé in 1883. Sudan I is used as a colorant for many applications, including in the textile, food, and cosmetic industries.

Biochemical Analysis

Biochemical Properties

N-(4-phenyldiazenylphenyl)benzenesulfonamide has been shown to inhibit carbonic anhydrase IX, a gene overexpressed in many solid tumors . This interaction suggests that this compound could be a useful target for discovering novel antiproliferative agents .

Cellular Effects

In cellular studies, this compound has demonstrated significant inhibitory effects against both cancer cell lines at concentration ranges from 1.52–6.31 μM . It has also been found to induce apoptosis in MDA-MB-231 cells, a triple-negative breast cancer cell line .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to carbonic anhydrase IX, inhibiting its activity . This inhibition can lead to changes in gene expression, causing uncontrolled cell proliferation and consequently tumor hypoxia .

Temporal Effects in Laboratory Settings

It has been observed to have a significant inhibitory effect against cancer cell lines, suggesting potential long-term effects on cellular function .

Metabolic Pathways

This compound’s involvement in metabolic pathways is primarily through its inhibition of carbonic anhydrase IX . This enzyme plays a crucial role in many biochemical reactions, and its inhibition can lead to significant changes in metabolic flux or metabolite levels .

Transport and Distribution

Its ability to inhibit carbonic anhydrase IX suggests it may interact with this enzyme in specific cellular locations .

Subcellular Localization

Given its interaction with carbonic anhydrase IX, it is likely to be found in locations where this enzyme is present .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenyldiazenylphenyl)benzenesulfonamide can be achieved through various methods. One common route involves the diazotization of aniline derivatives followed by coupling with benzenesulfonamide . The reaction typically requires acidic conditions and a temperature range of 0-5°C to maintain the stability of the diazonium salt .

Industrial Production Methods

Industrial production of this compound often involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

N-(4-phenyldiazenylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(4-phenyldiazenylphenyl)benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its interactions with biological molecules and potential as a biomarker.

    Medicine: Investigated for its potential anticancer and antimicrobial properties.

    Industry: Utilized as a dye in textiles, food, and cosmetics.

Comparison with Similar Compounds

Similar Compounds

    N-(4-halo-2-nitrophenyl)benzenesulfonamide: Similar in structure but contains halogen and nitro groups.

    (4-nitrophenyl)sulfonyltryptophan: Contains a sulfonyl group attached to tryptophan.

Uniqueness

N-(4-phenyldiazenylphenyl)benzenesulfonamide is unique due to its vivid red color and its use as a dye in various industries. Its ability to inhibit specific enzymes also sets it apart from other similar compounds .

Properties

IUPAC Name

N-(4-phenyldiazenylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c22-24(23,18-9-5-2-6-10-18)21-17-13-11-16(12-14-17)20-19-15-7-3-1-4-8-15/h1-14,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHSIHWEEQODNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501038928
Record name Benzenesulfonamide, N-[4-(phenylazo)phenyl]-, (E)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501038928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102840-99-3
Record name Benzenesulfonamide, N-[4-(phenylazo)phenyl]-, (E)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501038928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.